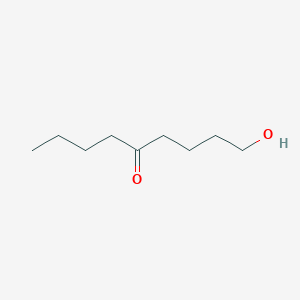

1-Hydroxynonan-5-one

Description

Structure

3D Structure

Properties

CAS No. |

61716-10-7 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-hydroxynonan-5-one |

InChI |

InChI=1S/C9H18O2/c1-2-3-6-9(11)7-4-5-8-10/h10H,2-8H2,1H3 |

InChI Key |

ZFBDCQRXEHJKHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hydroxynonan 5 One

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 1-Hydroxynonan-5-one, a bifunctional molecule featuring both a hydroxyl and a ketone group, requires precise control over chemical reactions to avoid unwanted side products. Chemo- and regioselective strategies are paramount in achieving this goal.

Multi-step Linear Synthesis Approaches

Linear synthesis, where a molecule is built step-by-step in a sequential manner, is a foundational approach. A documented linear synthesis of this compound starts from δ-valerolactone. mdpi.comresearchgate.net This process involves the nucleophilic opening of the lactone ring, followed by the addition of a butyl group.

The synthesis begins with the treatment of δ-valerolactone with N,O-dimethylhydroxylamine in the presence of trimethylaluminum (B3029685) to produce the corresponding Weinreb δ-hydroxyamide in a nearly quantitative yield. mdpi.com This intermediate is then reacted with an organometallic reagent, such as butyllithium (B86547) or a butylmagnesium Grignard reagent, to introduce the butyl chain and form the δ-hydroxyketone, this compound, in excellent yield. mdpi.com Grignard reagents, which are organomagnesium halides, are effective nucleophiles that add to ketones and aldehydes to form alcohols. organic-chemistry.orgwisc.edu This multi-step sequence provides a reliable, albeit linear, path to the target compound.

Table 1: Linear Synthesis of this compound

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | δ-Valerolactone | N,O-dimethylhydroxylamine, Trimethylaluminum | Weinreb δ-hydroxyamide | ~100% | mdpi.com |

| 2 | Weinreb δ-hydroxyamide | Butyllithium or Butylmagnesium bromide | This compound | 98% | mdpi.com |

Convergent Synthesis Pathways

For this compound, a hypothetical convergent synthesis could involve coupling a C4 fragment containing the hydroxyl group with a C5 fragment containing the carbonyl precursor. For instance, a protected 4-bromobutanol could be converted into a Grignard reagent. This nucleophile would then react with a C5 electrophile, such as valeraldehyde. Subsequent deprotection and oxidation of the resulting secondary alcohol would yield the final product, this compound. This method allows for the separate preparation and purification of key building blocks before the crucial carbon-carbon bond-forming step.

Stereoselective and Enantioselective Synthesis of this compound and its Derivatives

Creating specific stereoisomers of this compound, particularly its chiral derivatives, requires advanced asymmetric synthesis techniques. These methods are crucial for producing optically active compounds. icho.edu.pl

Chiral Auxiliary-Mediated Approaches

One established method for controlling stereochemistry is the use of a chiral auxiliary. icho.edu.pl This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. icho.edu.placs.org After the new stereocenter is formed, the auxiliary is removed for potential reuse. icho.edu.pl

For the synthesis of chiral hydroxyketones, auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam are commonly employed in aldol (B89426) reactions. icho.edu.pl Another approach utilizes chiral ketones derived from lactate, which can undergo highly diastereoselective aldol reactions with aldehydes when converted to their boron enolates. cam.ac.uk In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to guide a stereoselective reduction of the ketone or a nucleophilic addition to an aldehyde, thereby establishing the chiral hydroxyl center with a predictable configuration.

Asymmetric Catalysis in Hydroxyketone Synthesis

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. icho.edu.pl It employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov This field includes both metal-based catalysis and organocatalysis.

Asymmetric Metal Catalysis : Transition metal complexes with chiral ligands are widely used for the asymmetric synthesis of hydroxyketones. thieme-connect.com For example, rhodium(I) catalysts paired with axially chiral bisphosphine ligands can achieve high yields and enantioselectivities in the 1,2-addition of arylboronic acids to vicinal diketones. thieme-connect.com Similarly, palladium-catalyzed reactions can be used for the direct α-hydroxylation of ketones. thieme-connect.com Such catalytic systems could be adapted for the enantioselective reduction of the carbonyl group in a precursor to this compound or for the asymmetric addition of a butyl fragment to a 5-oxopentanal derivative.

Organocatalysis : Organocatalysis uses small, metal-free organic molecules to catalyze asymmetric transformations, offering a greener and often less toxic alternative to metal catalysis. libretexts.organr.fr Chiral proline and its derivatives are effective catalysts for asymmetric aldol reactions to produce β-hydroxyketones with high stereoselectivity. libretexts.org Another strategy involves the use of quinine-derived thiourea (B124793) catalysts for the enantioselective Friedel-Crafts alkylation of phenols with glyoxal (B1671930) hydrates, yielding chiral α-hydroxyketones with excellent enantioselectivities. nih.govacs.org These organocatalytic methods represent powerful tools that could be applied to the asymmetric synthesis of this compound.

Table 2: Comparison of Asymmetric Catalysis Approaches for Hydroxyketone Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Metal Catalysis | Rh(I) with Chiral Bisphosphine Ligands | 1,2-Addition to Diketones | High yields and enantioselectivities. | thieme-connect.com |

| Metal Catalysis | Palladium with Chiral Ligands | α-Hydroxylation | Direct oxidation of ketone enolates. | thieme-connect.com |

| Organocatalysis | L-Proline | Aldol Reaction | "Simplest enzyme" mimic, non-toxic. | libretexts.org |

| Organocatalysis | Quinine-derived Thiourea | Friedel-Crafts Alkylation | High yields and excellent enantioselectivity. | nih.govacs.org |

Emerging and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and using renewable resources. nih.govijnc.ir These principles are driving the development of new protocols for synthesizing molecules like this compound.

The rise of organocatalysis is a significant step towards more sustainable synthesis due to its metal-free nature and often mild reaction conditions. libretexts.orgnih.gov Furthermore, biocatalysis, which uses enzymes to perform chemical transformations, offers an exceptionally green and highly selective approach. anr.frucl.ac.uk For instance, the combination of organocatalysis and biocatalysis can be used to synthesize complex molecules efficiently while minimizing waste. anr.fr Enzymes like alcohol dehydrogenases could be employed for the enantioselective reduction of the ketone in this compound or a precursor, operating in environmentally benign solvents like water. ucl.ac.uk A multi-step enzymatic synthesis has been reported for producing 1,9-nonanedioic acid from 9-hydroxynonanoic acid, demonstrating the potential of biocatalytic cascades for related long-chain functionalized molecules. researchgate.net These emerging strategies promise more eco-friendly and efficient routes to valuable chemical compounds.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a foundational approach in modern chemical synthesis that aims to reduce or eliminate the use and generation of hazardous substances. researchgate.netgumed.edu.pl The synthesis of this compound, a γ-hydroxy ketone, can be made more sustainable by adhering to these principles, which include the use of catalytic reagents, renewable feedstocks, and the reduction of derivatives and waste. researchgate.nettsinghua.edu.cn

Catalysis: A core tenet of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. tsinghua.edu.cn Traditional methods for synthesizing ketones often involve stoichiometric oxidants that generate significant waste. Advanced, greener approaches for the synthesis of γ-hydroxy ketones, the class to which this compound belongs, increasingly rely on catalysis. For instance, gold(I)-catalyzed hydration-terminated domino sequences of 5-allyloxy-1-ynes provide access to various γ-hydroxyketones. researchgate.net Another advanced method involves the catalytic asymmetric synthesis through the chemo- and enantio-selective alkylation of keto aldehydes with dialkylzincs, using chiral catalysts like N,N-dibutylnorephedrine (DBNE) to produce optically active γ-hydroxy ketones with high enantiomeric excess. numberanalytics.com Such catalytic methods improve atom economy and reduce the environmental burden.

Renewable Feedstocks: Utilizing renewable starting materials is another key principle of green chemistry. researchgate.net A documented synthesis of this compound starts from δ-valerolactone. rsc.org δ-Valerolactone is recognized as a valuable chemical that can be derived from nonedible lignocellulosic biomass, positioning it as a sustainable feedstock. researchgate.netrsc.orgosti.gov Routes from biomass sources like furfural (B47365) have been established, highlighting a pathway to produce this compound from renewable resources. researchgate.net This shift from petrochemical-based starting materials to biomass-derived ones is crucial for developing a sustainable chemical industry. basf.com

Waste Prevention and Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. researchgate.net Catalytic pathways, such as the gold-catalyzed synthesis or the enantioselective alkylation mentioned, are inherently more atom-economical than classical multi-step syntheses that may require protecting groups and generate stoichiometric byproducts. researchgate.netnumberanalytics.com For example, the synthesis of this compound from a Weinreb amide intermediate derived from δ-valerolactone can achieve a high yield of 98%, indicating an efficient conversion with minimal waste. rsc.org

| Methodology | Key Principle | Catalyst/Reagent | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Gold-Catalyzed Domino Sequence | Catalysis | Gold(I) Complex | 5-Allyloxy-1-ynes | High efficiency through a domino sequence. | researchgate.net |

| Asymmetric Alkylation | Catalysis, Chirality | N,N-dibutylnorephedrine (DBNE) | γ-Keto Aldehydes | High enantioselectivity (up to 96% ee). | numberanalytics.com |

| Biomass-Derived Precursor | Renewable Feedstocks | δ-Valerolactone | Lactone | Sourced from renewable lignocellulose. | researchgate.netrsc.org |

Flow Chemistry Applications for Scalable Production

Flow chemistry, where a chemical reaction is run in a continuously flowing stream, has emerged as a powerful technology for the scalable and safe production of chemical compounds. acs.orgsailife.com Its advantages over traditional batch processing, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, make it highly suitable for the synthesis of this compound on a larger scale. sailife.comwuxiapptec.com

Enhanced Safety and Control: Synthetic steps that are hazardous in batch mode can often be performed safely in continuous flow. sailife.com For example, Grignard reactions, which are used in one of the key C-C bond-forming steps for synthesizing this compound precursors, are highly exothermic. rsc.org In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for efficient heat dissipation, preventing thermal runaways and enabling the reaction to proceed at higher temperatures than in batch, thus increasing reaction rates. acs.orgrsc.org Similarly, oxidation reactions like the Swern oxidation, which typically require cryogenic temperatures (-78°C) in batch to control reactive intermediates, can be run at significantly higher temperatures (e.g., -5°C or even room temperature) in flow, improving energy efficiency and simplifying the process. wuxiapptec.comallfordrugs.com

Scalability and Efficiency: Flow chemistry provides a direct route from laboratory-scale optimization to industrial production. rsc.org Scaling up a reaction in flow is typically achieved by either running the system for a longer duration or by "numbering-up," which involves using multiple reactors in parallel. rsc.org This avoids the complex and often unpredictable challenges of scaling up batch reactors. A key step in a reported synthesis of this compound involves the addition of an organometallic reagent to a Weinreb amide. rsc.org Such additions, along with the subsequent oxidation of the resulting alcohol, can be "telescoped" in a continuous flow process. This involves linking multiple reaction steps without isolating the intermediates, which significantly reduces processing time, solvent use, and waste generation. rsc.org The use of packed-bed reactors containing immobilized catalysts or reagents further enhances efficiency and sustainability by allowing for easy separation and reuse. wuxiapptec.com

| Reaction Type | Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|---|

| Grignard Reaction | Safety | Risk of thermal runaway due to high exothermicity. | Superior heat transfer minimizes risk; enables safer operation at higher temperatures. | rsc.org |

| Temperature | Often requires low temperatures (<0 °C) for control. | Can be run at ambient or elevated temperatures (e.g., 40 °C). | rsc.org | |

| Scalability | Complex and risky to scale up. | Easily scalable by continuous operation or numbering-up. | acs.org | |

| Swern Oxidation | Safety | Formation of toxic and unstable intermediates in large volumes. | Small quantities of intermediates are generated and consumed in situ, enhancing safety. | allfordrugs.com |

| Temperature | Requires cryogenic temperatures (e.g., -78 °C). | Can be performed at much higher temperatures (e.g., 0 °C to room temp). | wuxiapptec.comallfordrugs.com | |

| Efficiency | Long reaction and workup times. | Reaction times reduced from hours to seconds/minutes. | allfordrugs.com |

Mechanistic Insights into Reactions Involving 1 Hydroxynonan 5 One

Fundamental Reactivity Patterns of Hydroxyketones

Hydroxyketones are a class of organic compounds that possess both a hydroxyl (-OH) and a ketone (>C=O) functional group. wikipedia.org Their reactivity is characterized by the individual chemistry of these groups, as well as by unique reactions that arise from their coexistence within the same molecule.

The carbonyl group in 1-Hydroxynonan-5-one is a ketone, which is inherently electrophilic at the carbonyl carbon. This makes it susceptible to nucleophilic addition reactions. A nucleophile can attack the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Compared to aldehydes, ketones are generally less reactive towards nucleophiles for both steric and electronic reasons. The two alkyl groups attached to the ketone's carbonyl carbon in this compound (a butyl group and a 4-hydroxybutyl group) are more sterically hindering than the single substituent and hydrogen atom of an aldehyde. Electronically, these alkyl groups are electron-donating, which reduces the electrophilicity of the carbonyl carbon.

Key transformations involving the carbonyl group include:

Nucleophilic Addition: Reaction with nucleophiles like organometallic reagents (e.g., Grignard reagents) or cyanide ions can occur at the carbonyl carbon.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding nonane-1,5-diol.

Aldol (B89426) Reactions: Like other ketones with α-hydrogens, this compound can undergo base-catalyzed aldol reactions, where an enolate is formed by deprotonation of the carbon adjacent to the carbonyl group (C4 or C6), which then acts as a nucleophile. iitk.ac.in

Table 1: General Carbonyl Group Reactions

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Addition | Nucleophiles (e.g., HCN, RMgX) | Cyanohydrin, Tertiary Alcohol |

| Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation | Secondary Alcohol |

| Aldol Reaction | Base (e.g., NaOH) | β-Hydroxy Ketone (Ketol) |

The primary hydroxyl group at the C1 position of this compound behaves as a typical primary alcohol and can undergo a variety of derivatization reactions. These transformations are important for protecting the hydroxyl group or for synthesizing new functional molecules.

Common reactions include:

Oxidation: The primary alcohol can be oxidized. Depending on the reagent, it can be converted to an aldehyde or further to a carboxylic acid.

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under acidic conditions yields esters. For example, reacting this compound with acetic anhydride (B1165640) can form 5-oxononyl acetate. researchgate.net

Etherification: The formation of ethers can be achieved, for example, through the Williamson ether synthesis.

Dehydroxylation: The selective removal of the hydroxyl group is a challenging but possible transformation, which can be achieved through specialized reductive methods. rsc.org

A defining characteristic of hydroxyketones is their ability to undergo intramolecular cyclization to form cyclic hemiketals. nih.govlibretexts.org This occurs via a reversible nucleophilic addition of the molecule's own hydroxyl group to its carbonyl carbon. wikipedia.orgmasterorganicchemistry.com For this compound, the hydroxyl group at C1 can attack the ketone carbonyl at C5.

This intramolecular reaction results in the formation of a cyclic hemiketal. Given the 1,5-relationship between the hydroxyl and ketone groups, the cyclization of this compound produces a five-membered ring, specifically a substituted tetrahydrofuran (B95107). The formation of five- and six-membered rings is particularly favored in these types of cyclizations because they result in structures with minimal angle and torsional strain. masterorganicchemistry.comualberta.ca

The reaction can be catalyzed by either acid or base. libretexts.orgwikipedia.org

Acid Catalysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the neutral hydroxyl group. libretexts.org

Base Catalysis: The hydroxyl group is deprotonated to form an alkoxide, which is a more potent nucleophile for attacking the carbonyl carbon. masterorganicchemistry.com

This cyclization is an equilibrium process, meaning that in solution, this compound exists as a mixture of the open-chain form and the cyclic hemiketal form. nih.gov The exact position of the equilibrium depends on factors such as solvent, temperature, and the relative thermodynamic stability of the two forms.

Hydroxyl Group Derivatizations and Reactions

Kinetic and Thermodynamic Aspects of this compound Transformations

Thermodynamics: The position of the equilibrium in the intramolecular cyclization is a thermodynamic issue. The relative stability of the open-chain hydroxyketone and the cyclic hemiketal determines which form predominates. The formation of stable, low-strain five- and six-membered rings is a powerful thermodynamic driving force. ualberta.cawikipedia.org Therefore, it is expected that the cyclic hemiketal form of this compound is a significant, if not major, component of any equilibrium mixture. Studies on other hydroxyketones have shown that cyclic hemiketals are often more stable than their open-chain counterparts. nih.gov

Kinetics: The rates of reaction are a kinetic consideration. Intramolecular reactions, such as the cyclization of this compound, are often kinetically favored over their intermolecular counterparts. wikipedia.org This is because the reacting groups (the hydroxyl and carbonyl groups) are held in close proximity within the same molecule, which reduces the entropic barrier to reaction. wikipedia.org The rate of cyclization is influenced by the length of the carbon chain connecting the two functional groups, with the formation of five- and six-membered rings being the fastest. wikipedia.org

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

The structures of this compound and its reaction products can be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are also invaluable for elucidating reaction mechanisms.

Spectroscopic data for this compound has been reported, confirming its linear hydroxyketone structure. mdpi.com

Table 2: 13C NMR Spectral Data for this compound mdpi.com

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (C5) | 211.8 |

| CH₂OH (C1) | 62.2 |

| CH₂ (C4) | 42.6 |

| CH₂ (C6) | 42.3 |

| CH₂ (C2) | 32.1 |

| CH₂ (C7) | 26.0 |

| CH₂ (C8) | 22.35 |

| CH₂ (C3) | 19.7 |

| CH₃ (C9) | 13.87 |

Isotopic labeling is a powerful tool for tracing the course of a reaction and clarifying its mechanism. nih.govnih.gov By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612) ²H, or ¹²C with ¹³C), scientists can follow the labeled atom through a reaction sequence using mass spectrometry or NMR. silantes.comsigmaaldrich.com

A study on the liquid-phase autoxidation of nonan-5-one, a precursor to this compound, demonstrates the utility of this approach. york.ac.uk In this research, the oxidation of nonan-5-one produced several products, including two isomers of hydroxynonan-5-one that were difficult to distinguish by standard mass spectrometry. york.ac.uk To identify them, the researchers performed the same oxidation reaction on an isotopically labeled starting material, 4,4,6,6-[²H₄]-nonan-5-one. york.ac.uk

The resulting hydroxynonan-5-one products showed different molecular masses in the GC-MS analysis, allowing for their definitive identification. york.ac.uk

A mass increase of 4 (from m/z 158 to 162) indicated that the hydroxyl group was on a carbon that did not bear a deuterium label, identifying it as 2-hydroxynonan-5-one or 3-hydroxynonan-5-one .

A mass increase of 3 (from m/z 158 to 161) indicated the loss of one deuterium atom, which meant the hydroxyl group was on a labeled carbon (C4 or C6), identifying the product as 4-hydroxynonan-5-one . york.ac.uk

This type of isotopic labeling experiment provides unambiguous evidence for the site of reaction and is a cornerstone of mechanistic investigation in organic chemistry.

1 Hydroxynonan 5 One As a Versatile Synthetic Intermediate

Precursor in the Total Synthesis of Natural Products and Bioactive Molecules

The utility of 1-Hydroxynonan-5-one as a strategic precursor is notably demonstrated in the total synthesis of the natural alkaloid (-)-Adaline. Adaline, a homotropane alkaloid isolated from ladybugs, and its enantiomer, (+)-Adaline, have been the subject of synthetic interest due to their biological activity. A stereocontrolled synthesis of these alkaloids has been successfully achieved, wherein this compound serves as a key starting material. nih.govmdpi.comua.esresearchgate.net

The synthesis commences with the preparation of this compound itself, which can be accomplished in high yield from δ-valerolactone. The lactone is first opened with N,O-dimethylhydroxylamine to form a Weinreb amide, which then reacts with an appropriate organometallic reagent, such as butylmagnesium bromide, to furnish this compound. nih.govua.es

Table 1: Synthesis of this compound

| Step | Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | δ-Valerolactone, N,O-Dimethylhydroxylamine | Trimethylaluminum (B3029685) | 5-Hydroxy-N-methoxy-N-methylpentanamide | 99% | nih.gov |

| 2 | 5-Hydroxy-N-methoxy-N-methylpentanamide | Butylmagnesium bromide | This compound | 98% | nih.govua.es |

With this compound in hand, the synthetic route towards (-)-Adaline proceeds through a series of key transformations. This successful synthesis underscores the strategic importance of this compound as a readily accessible and versatile chiral building block for the assembly of complex, biologically active natural products. researchgate.net

Building Block for Complex Polyfunctional Architectures

The inherent functionality of this compound makes it an exemplary building block for the construction of complex polyfunctional architectures, such as the 9-azabicyclo[3.3.1]nonan-3-one core of the homotropanone alkaloids. mdpi.comorgsyn.orggoogle.comgoogle.com This bicyclic system is a prominent structural motif found in a variety of alkaloids and other biologically active compounds.

The transformation of the linear this compound into the intricate bicyclic structure of the adaline core showcases its utility. The key step in this architectural elaboration is an intramolecular Mannich reaction. nih.govmdpi.com This reaction forges the second ring of the bicyclic system, establishing the complex three-dimensional structure from a relatively simple acyclic precursor. The specific sequence involves the initial conversion of this compound into a more elaborate intermediate primed for cyclization.

The ability to construct such a complex and densely functionalized scaffold from a straightforward starting material like this compound highlights its significance as a fundamental building block in synthetic chemistry. It provides an efficient entry point to a class of architecturally challenging molecules with significant biological relevance.

Development of Diverse Derivatizations for Advanced Synthetic Applications

The synthetic potential of this compound is fully realized through its derivatization into intermediates tailored for specific and advanced applications. A critical derivatization in the synthesis of (-)-Adaline is the conversion of this compound into a chiral N-tert-butanesulfinyl keto aldimine. nih.govsigmaaldrich.comiupac.orgharvard.edursc.org

This derivatization is achieved in a two-step one-pot sequence. First, a Swern oxidation of the primary alcohol in this compound selectively yields the corresponding keto-aldehyde. This intermediate is then immediately condensed with a chiral sulfinamide, such as (S)-tert-butanesulfinamide, to form the N-tert-butanesulfinyl keto aldimine. nih.govmdpi.comua.es This specific derivatization serves a dual purpose: it introduces a chiral auxiliary that directs the stereochemistry of subsequent reactions, and it activates the terminal carbon for the crucial intramolecular Mannich cyclization. sigmaaldrich.comwikipedia.org

Table 2: Key Derivatization of this compound for Alkaloid Synthesis

| Step | Starting Material | Reagents | Intermediate | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | This compound | 1. Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 5-Oxononanal | Selective oxidation of primary alcohol | nih.gov |

| 2 | 5-Oxononanal | 2. (S)-tert-Butanesulfinamide, Titanium(IV) ethoxide | (S,E)-N-(5-Oxononan-1-ylidene)-2-methylpropane-2-sulfinamide | Chiral imine formation | nih.govua.es |

The successful application of this N-tert-butanesulfinyl imine in the stereocontrolled synthesis of (-)-Adaline exemplifies how targeted derivatization of this compound unlocks its potential for advanced synthetic challenges. researchgate.net This strategy of converting a simple bifunctional molecule into a highly functionalized and stereochemically defined intermediate is a powerful tool in modern organic synthesis.

State of the Art Analytical Techniques for the Characterization of 1 Hydroxynonan 5 One and Its Reaction Products

Advanced Spectroscopic Methods

Spectroscopy is a cornerstone for the molecular-level investigation of 1-Hydroxynonan-5-one. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, advanced pulse sequences for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. weebly.comresearchgate.net For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. omicsonline.org

1D-NMR:

¹H-NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. savemyexams.com Key expected signals for this compound include a triplet for the terminal methyl group (C9), multiplets for the methylene (B1212753) groups (C2, C3, C4, C6, C7, C8), a triplet for the methylene group adjacent to the hydroxyl group (C1), and a triplet for the methylene group adjacent to the carbonyl group (C6). The hydroxyl proton will appear as a broad singlet.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For this compound, nine unique signals are expected. The carbonyl carbon (C5) will appear significantly downfield (around 210 ppm), while the carbon bearing the hydroxyl group (C1) will be in the 60-70 ppm range. The remaining aliphatic carbons will resonate at higher fields. spectrabase.com

2D-NMR: To resolve ambiguities from overlapping signals in 1D spectra, 2D-NMR techniques are employed. researchgate.netweizmann.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, establishing the connectivity of adjacent carbon atoms through their attached protons. ipb.pt For instance, it would show correlations between the protons on C1 and C2, C3 and C4, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. omicsonline.org It is particularly useful for identifying the placement of functional groups by showing correlations between the carbonyl carbon (C5) and protons on C4, C6, and C7, and between the hydroxyl-bearing carbon (C1) and protons on C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, which can be crucial for confirming the conformation of the molecule and its reaction products. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) |

|---|---|---|---|

| C1 (-CH₂OH) | ~3.6 | ~62 | Triplet |

| C2 (-CH₂-) | ~1.6 | ~32 | Multiplet |

| C3 (-CH₂-) | ~1.5 | ~23 | Multiplet |

| C4 (-CH₂-) | ~2.4 | ~42 | Triplet |

| C5 (C=O) | - | ~211 | - |

| C6 (-CH₂-) | ~2.4 | ~42 | Triplet |

| C7 (-CH₂-) | ~1.6 | ~26 | Multiplet |

| C8 (-CH₂-) | ~1.3 | ~22 | Multiplet |

| C9 (-CH₃) | ~0.9 | ~14 | Triplet |

Mass Spectrometry Techniques (e.g., HRMS, tandem MS for fragmentation analysis)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and for elucidating the structure of its reaction products through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. For this compound (C₉H₁₈O₂), the expected exact mass is 158.1307 g/mol . spectrabase.com This precision helps to distinguish it from other isomeric compounds.

Tandem Mass Spectrometry (MS/MS): In tandem MS, ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are selected and fragmented. rsc.orgnih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for hydroxy ketones often involve:

Alpha-cleavage: Breakage of the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orglibretexts.org This would lead to the formation of characteristic acylium ions.

McLafferty Rearrangement: This rearrangement can occur if there is a gamma-hydrogen available, leading to the elimination of a neutral alkene.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols. chim.lu

The fragmentation patterns are crucial for identifying reaction products where the core structure of this compound has been modified. nih.gov

Vibrational and Electronic Spectroscopy (e.g., FT-IR, UV-Vis for functional group analysis, reaction monitoring)

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. measurlabs.comjchps.com For this compound, the key characteristic absorption bands would be:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. innovareacademics.in

A sharp, strong absorption band around 1715 cm⁻¹, indicative of the C=O stretching vibration of the aliphatic ketone. jchps.com

Absorption bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkane chain. scielo.org.za FT-IR is an excellent tool for monitoring reactions, for example, by observing the appearance or disappearance of the C=O or O-H bands. innovareacademics.in

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. mpg.deoeno-one.eu Saturated ketones like this compound exhibit a weak absorption band (n→π* transition) in the UV region, typically around 270-290 nm. scielo.org.za While not highly specific for structural elucidation on its own, it can be used for quantitative analysis and to detect the formation of conjugated systems in reaction products, which would cause a shift of the absorption maximum to longer wavelengths (a bathochromic shift).

Hyphenated Chromatographic Separations

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and complex matrices before its characterization and quantification. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) Method Development and Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. semanticscholar.orgumin.ac.jp

Method Development: A typical HPLC method would involve reversed-phase chromatography.

Column: A C18 column is commonly used for separating compounds of moderate polarity. umin.ac.jp

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed to achieve good separation. csic.es

Detection: A UV detector set at the λmax of the carbonyl group (~280 nm) can be used. For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed. nih.gov

Applications: HPLC is used to assess the purity of synthesized this compound, to quantify its concentration in reaction mixtures, and to isolate it for further spectroscopic analysis. d-nb.inforesearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Since this compound has a relatively high boiling point and contains a polar hydroxyl group, derivatization is often necessary to improve its volatility and chromatographic performance. sigmaaldrich.com

Derivatization: The hydroxyl group can be converted into a less polar, more volatile derivative. jfda-online.com Common derivatization reactions include:

Silylation: Reacting the hydroxyl group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether. researchgate.net

Acylation: Esterification of the hydroxyl group using reagents like trifluoroacetic anhydride (B1165640) (TFAA).

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each eluted component, allowing for their identification by comparing the spectra to libraries or by interpreting the fragmentation patterns. researchgate.net This technique is particularly useful for identifying and quantifying this compound and its reaction products in complex biological or environmental samples.

Table 2: Summary of Analytical Techniques and Their Applications for this compound

| Technique | Information Obtained | Primary Application |

|---|---|---|

| ¹H-NMR | Proton environments and connectivity | Structural Elucidation |

| ¹³C-NMR | Carbon skeleton | Structural Elucidation |

| 2D-NMR (COSY, HSQC, HMBC) | Detailed connectivity and assignments | Unambiguous Structure Confirmation |

| HRMS | Exact mass and elemental formula | Molecular Formula Determination |

| Tandem MS (MS/MS) | Fragmentation patterns | Structural Elucidation of Products |

| FT-IR | Functional groups (C=O, O-H) | Functional Group Identification, Reaction Monitoring |

| UV-Vis | Electronic transitions (n→π*) | Quantification, Detection of Conjugation |

| HPLC-UV/MS | Separation, purity, and quantification | Purity Assessment, Isolation |

| GC-MS (with derivatization) | Separation and identification of volatile derivatives | Analysis in Complex Matrices |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a critical preparatory step in the analysis of this compound and its reaction products, particularly when employing chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC). copernicus.org This process involves chemically modifying the analyte to produce a derivative with improved analytical properties. researchgate.net The primary goals of derivatization are to enhance volatility for GC analysis, improve thermal stability, increase detectability by introducing specific chemical groups, and augment separation efficiency and peak shape. researchgate.netgcms.czjfda-online.com Given that this compound possesses two key functional groups—a hydroxyl (-OH) group and a ketone (C=O) group—various derivatization strategies can be tailored to target one or both of these sites.

The choice of derivatization reagent is dictated by the functional group(s) present in the molecule and the requirements of the analytical technique. gcms.cz For this compound, derivatization is essential to overcome the challenges posed by its polarity and potential for thermal instability, which can lead to poor chromatographic performance and low detection sensitivity. copernicus.orgsigmaaldrich.com

Derivatization for Gas Chromatography (GC) Analysis

GC analysis requires analytes to be volatile and thermally stable. researchgate.net The polarity of the hydroxyl group in this compound can cause hydrogen bonding, leading to reduced volatility and peak tailing. Derivatization is employed to cap these active hydrogens. gcms.czsigmaaldrich.com

Silylation: This is a widely used technique for derivatizing compounds with active hydrogens, such as alcohols. gcms.czsigmaaldrich.com Silylating agents replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com This process reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility and thermal stability. gcms.cz Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). copernicus.org For instance, BSTFA is frequently used to derivatize hydroxyl groups prior to GC-MS analysis. sigmaaldrich.com The reaction with the hydroxyl group is generally slower than with other functional groups and may require heating to proceed to completion. gcms.cz

Oximation: The ketone functional group can be targeted using oximation reagents. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a prominent reagent used for the derivatization of carbonyl compounds for GC analysis. copernicus.orgresearchgate.net PFBHA reacts with the ketone to form an oxime derivative. The pentafluorobenzyl group is a strong electron-capturing moiety, which makes the derivative highly sensitive to Electron Capture Detection (ECD). For GC-MS analysis with negative ion chemical ionization (NICI), PFBHA derivatization significantly enhances sensitivity. researchgate.net

Sequential Derivatization: For a bifunctional molecule like this compound, a two-step derivatization is often optimal. First, the carbonyl group is converted to an oxime using a reagent like PFBHA. Subsequently, the hydroxyl group is silylated (e.g., with BSTFA) to form a trimethylsilyl (TMS) ether. researchgate.net This dual derivatization ensures that both polar functional groups are modified, leading to a derivative with excellent volatility and chromatographic properties. copernicus.orgresearchgate.net

Acylation: This method introduces an acyl group into molecules containing active hydrogens like hydroxyls and amines. libretexts.org Reagents such as acetic anhydride can be used to protect these groups. mdpi.com The resulting ester derivatives are more volatile and less polar than the parent compound. Fluorinated anhydrides, for example, can enhance volatility and are extensively used to convert alcohols to their fluoroacyl derivatives for GC-MS analysis. jfda-online.com

| GC Derivatization Reagent | Target Functional Group(s) | Derivative Formed | Purpose of Derivatization | Reference(s) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Trimethylsilyl (TMS) ether | Increases volatility, thermal stability; reduces polarity. | copernicus.orggcms.czsigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | Trimethylsilyl (TMS) ether | Increases volatility, thermal stability; reduces polarity. | copernicus.org |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | Oxime | Enhances GC-ECD and GC-MS (NICI) sensitivity. | copernicus.orgresearchgate.net |

| Acetic Anhydride | Hydroxyl | Acetate ester | Increases volatility; protects reactive group. | mdpi.com |

| PFBHA followed by BSTFA | Ketone and Hydroxyl | Oxime and TMS ether | Comprehensive derivatization for enhanced volatility and sensitivity. | researchgate.net |

Derivatization for Liquid Chromatography (LC) Analysis

For High-Performance Liquid Chromatography (HPLC), derivatization is typically performed not to increase volatility, but to enhance detection, particularly for UV-Vis or fluorescence detectors, or to improve ionization efficiency for Mass Spectrometry (MS). ddtjournal.comresearchgate.net

Derivatization for UV-Vis Detection: A classic strategy for analyzing ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netresearchgate.net DNPH reacts with the carbonyl group of this compound to form a 2,4-dinitrophenylhydrazone derivative. This derivative contains a strong chromophore, allowing for sensitive detection at wavelengths around 365 nm using a UV-Vis detector. researchgate.net This method is simple, rapid, and can be applied to complex matrices. researchgate.netresearchgate.net

Derivatization for Enhanced Mass Spectrometry (MS) Ionization: The ionization efficiency of neutral compounds like this compound can be low in electrospray ionization (ESI), a common ionization source for LC-MS. ddtjournal.com Derivatization can introduce a permanently charged or easily ionizable moiety into the molecule. ddtjournal.comnih.gov

For the Ketone Group: Reagents like dansyl hydrazine (B178648) and Girard's reagents (e.g., Girard P) are effective for derivatizing carbonyls. libretexts.orgddtjournal.comnih.gov Dansyl hydrazine reacts with ketones to form fluorescent hydrazones, which also ionize well. libretexts.org Girard reagents introduce a quaternary ammonium (B1175870) group, creating a permanently charged derivative that exhibits a strong signal in positive-ion ESI-MS. nih.govoncotarget.com

For the Hydroxyl Group: To improve the ionization of the alcohol functional group, reagents such as dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) can be used. ddtjournal.com This reagent attaches a dimethylamino group, which is readily protonated, enhancing the signal in ESI-MS. ddtjournal.com Picolinic acid is another reagent used to derivatize hydroxyl groups, enhancing detection sensitivity in LC-MS. nih.gov

| LC Derivatization Reagent | Target Functional Group(s) | Derivative Formed | Purpose of Derivatization | Reference(s) |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | 2,4-Dinitrophenylhydrazone | Introduces a chromophore for enhanced HPLC-UV detection. | researchgate.netresearchgate.net |

| Dansyl Hydrazine | Ketone | Dansylhydrazone | Introduces a fluorescent and easily ionizable group for LC-Fluorescence/MS. | libretexts.orgddtjournal.com |

| Girard P Reagent | Ketone | Hydrazone with quaternary ammonium | Introduces a permanent positive charge for enhanced LC-ESI-MS sensitivity. | nih.govoncotarget.com |

| Dansyl Chloride | Hydroxyl | Dansyl ester | Introduces an easily ionizable group for enhanced LC-ESI-MS sensitivity. | ddtjournal.com |

| Picolinic Acid | Hydroxyl | Picolinate ester | Enhances ionization and detection sensitivity in LC-MS. | nih.gov |

Biocatalytic Transformations and Biotransformation Pathways of 1 Hydroxynonan 5 One

Enzymatic Synthesis of 1-Hydroxynonan-5-one and Its Structural Analogs

The enzymatic construction of the carbon backbone of this compound, a γ-hydroxy ketone, can be approached through several biocatalytic strategies. While direct enzymatic synthesis of this specific compound is not extensively documented, established enzymatic reactions for creating similar hydroxy ketones provide a clear blueprint for its potential synthesis.

Key enzymatic methods include carbon-carbon bond formation and selective oxidation reactions. Thiamine diphosphate (B83284) (ThDP)-dependent lyases, such as benzaldehyde (B42025) lyase, are well-known for catalyzing the umpolung carboligation of aldehydes, which is an effective method for forming α-hydroxy ketones from inexpensive aldehyde precursors. acs.orgnih.gov This principle can be extended to synthesize longer-chain hydroxy ketones.

A more direct conceptual route to γ-hydroxy ketones like this compound involves the regioselective hydroxylation of fatty acids or the oxidation of diols. Unspecific peroxygenases (UPOs) have demonstrated the ability to catalyze the in-chain hydroxylation of C8–C12 fatty acids at the C4 and C5 positions. acs.org Such a reaction, if applied to nonanoic acid, could theoretically produce 5-hydroxynonanoic acid, a precursor that could be enzymatically converted to the target compound.

Alternatively, the selective oxidation of a diol substrate, such as nonane-1,5-diol, represents another viable pathway. Diol dehydrogenases are known to catalyze the oxidation of diols to the corresponding hydroxy ketones. mdpi.com For instance, the oxidation of 1,2-butanediol (B146104) to 1-hydroxy-2-butanone has been efficiently achieved using engineered E. coli cells. mdpi.com A similar biocatalytic system could be envisioned for the oxidation of nonane-1,5-diol at the secondary alcohol position to yield this compound.

Furthermore, chemoenzymatic one-pot cascade processes have been developed for the synthesis of chiral γ-hydroxy carbonyl compounds. These methods may combine metal-catalyzed cycloisomerization of substrates like γ-alkynoic acids with a subsequent, highly selective bioreduction of the resulting keto-acid intermediate. mdpi.com

Stereoselective Bioreductions and Bio-oxidations of Ketone and Hydroxyl functionalities

The two functional groups of this compound—the C5-ketone and the C1-hydroxyl—are ideal targets for stereoselective enzymatic modifications to produce valuable chiral synthons, such as optically active 1,5-diols or keto-aldehydes.

Stereoselective Bioreduction of the Ketone:

The asymmetric reduction of the prochiral ketone at the C5 position to a chiral secondary alcohol is a well-established transformation catalyzed by ketoreductases (KREDs), which are often alcohol dehydrogenases (ADHs). frontiersin.orgpnas.org These enzymes facilitate the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon, creating a new stereocenter with high enantioselectivity. researchgate.netfrontiersin.org A wide array of KREDs are available, offering access to either the (R)- or (S)-alcohol product, a concept known as enantiocomplementarity. researchgate.net

The reduction of γ-keto esters and similar molecules has been extensively studied, achieving excellent conversions and high enantiomeric excess (ee). rsc.orgmdpi.com For example, the whole-cell reduction of 2,5-hexanedione (B30556) using Lactobacillus kefiri yields (5R)-hydroxyhexane-2-one, demonstrating a highly selective reduction of one ketone in a related diketone substrate. core.ac.uk This precedent suggests that various microorganisms or their isolated enzymes could effectively reduce this compound to either (5R)-nonane-1,5-diol or (5S)-nonane-1,5-diol.

| Enzyme/Biocatalyst | Substrate Type | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Ketoreductase (KRED-P2-D12) | α-diazo-β-keto ester | (R)-alcohol | >99 | 96 | mdpi.com |

| Ketoreductase (WTEA) | α-amido-β-keto ester | (2S,3R)-amino alcohol | >99 | >99 | frontiersin.org |

| Lactobacillus kefiri | 2,5-Hexanedione | (5R)-hydroxyhexan-2-one | - | >99 | core.ac.uk |

| Streptomyces platensis | Aromatic ketone | (S)-alcohol | 45 | 97 | mdpi.com |

| RasADH from Ralstonia sp. | Bulky-bulky ketone | (S)-alcohol | >99 | >99 | acs.org |

| ChKRED20 | α-chloro ketone | (S)-alcohol | >99 | >99 | rsc.org |

Bio-oxidation of the Hydroxyl functionality:

The primary alcohol at the C1 position can be selectively oxidized to an aldehyde (5-oxononanal) or further to a carboxylic acid (5-oxononanoic acid). Alcohol oxidases (AOXs) catalyze the irreversible oxidation of primary alcohols to aldehydes using molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct. nih.gov Alternatively, alcohol dehydrogenases (ADHs) can perform this oxidation reversibly, requiring the oxidized cofactor NAD(P)⁺. researchgate.netmdpi.com

Controlling the reaction to stop at the aldehyde stage can be challenging, as endogenous aldehyde dehydrogenases in whole-cell systems may lead to over-oxidation to the carboxylic acid. mdpi.comacsgcipr.org However, using isolated enzymes or employing strategies like two-liquid phase systems, where the product aldehyde is continuously extracted into an organic phase, can prevent this subsequent oxidation and achieve high chemoselectivity. mdpi.com

Whole-Cell Biocatalysis and Enzyme Engineering for Enhanced Efficiency

To move from laboratory-scale reactions to industrially viable processes, biocatalytic systems must be optimized for efficiency, stability, and cost-effectiveness. Whole-cell biocatalysis and enzyme engineering are two key strategies for achieving these goals.

Whole-Cell Biocatalysis:

Using entire microbial cells (e.g., bacteria, yeast) as catalysts offers several advantages over isolated enzymes. mdpi.com A primary benefit is the intrinsic system for cofactor regeneration. Redox reactions, such as the KRED-catalyzed reduction of the ketone in this compound, depend on expensive nicotinamide cofactors (NADPH/NADH). nih.gov In a whole-cell system, the host organism's metabolism continuously regenerates the reduced cofactor by oxidizing a simple, inexpensive co-substrate like glucose or formate. mdpi.comnih.gov This eliminates the need to add stoichiometric amounts of the cofactor, drastically reducing costs. Furthermore, the cellular environment can protect the enzyme from harsh reaction conditions, improving its operational stability. beilstein-journals.org Systems using E. coli, Pichia pastoris, and Lactobacillus species have been successfully developed for the production of chiral alcohols and hydroxy ketones. core.ac.uknih.govnih.gov

Enzyme Engineering for Enhanced Efficiency:

While nature provides a vast library of enzymes, they are not always perfectly suited for industrial applications. Modern protein engineering techniques, including rational design and directed evolution, allow scientists to tailor enzymes with improved properties. frontiersin.org For the transformation of this compound, engineering could focus on several key areas:

Stereoselectivity: If a wild-type KRED shows low or incorrect stereoselectivity, its active site can be mutated to favor the formation of the desired (R)- or (S)-product. Computational methods and multi-site mutagenesis have been used to successfully invert the enantiopreference of KREDs, achieving >90% ee for the new product. researchgate.net

Activity and Stability: Mutations can increase an enzyme's turnover rate (kcat) or improve its stability at higher temperatures or in the presence of organic solvents, leading to higher productivity. frontiersin.org

Substrate Scope: Enzymes can be engineered to accept non-natural or bulky substrates. By modifying residues in the substrate-binding pocket, researchers have successfully altered the selectivity of KREDs to accommodate novel substrates. princeton.edu

These engineering strategies have been instrumental in developing robust biocatalysts for the synthesis of key pharmaceutical intermediates, demonstrating the power of combining molecular biology with synthetic chemistry. pnas.orgrsc.org

Computational Chemistry and Theoretical Studies of 1 Hydroxynonan 5 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unige.chplos.org Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, molecular orbital energies, and various reactivity descriptors. plos.orgscielo.org.mxcopernicus.org

Detailed analysis of the electronic properties of 1-Hydroxynonan-5-one provides a quantitative basis for its chemical behavior. The distribution of electron density, indicated by electrostatic potential maps, highlights the electrophilic and nucleophilic regions of the molecule. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting its reactivity. scielo.org.mxjournalirjpac.com A smaller HOMO-LUMO gap generally suggests higher reactivity. scielo.org.mx

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | 1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical reactivity and stability. scielo.org.mx |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. nih.gov |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | -1.5 eV | Energy released when an electron is added. |

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information on a static molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govresearchgate.netiitm.ac.in By simulating the movement of atoms, MD can explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.netprotocols.io

Conformational analysis reveals the most stable three-dimensional arrangements of the molecule. For a flexible molecule like this compound, numerous conformations are possible due to the rotation around single bonds. MD simulations can identify low-energy conformers and the energy barriers between them. rsc.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, in a solvent, the simulation can show how solvent molecules arrange around the hydroxyl and carbonyl groups, providing insights into solvation effects. In the context of biochemistry, MD can simulate the binding of this compound to a protein's active site, revealing key hydrogen bonds and van der Waals interactions. researchgate.net

| Interaction Type | Partner Molecule | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (as donor) | Water | -5.8 |

| Hydrogen Bond (as acceptor) | Water | -4.2 |

| Van der Waals | Methane | -1.5 |

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific molecular dynamics simulations.

In Silico Prediction of Reactivity and Reaction Selectivity

In silico methods leverage computational models to predict the reactivity and selectivity of chemical reactions. nih.govmdpi.comnih.gov For this compound, this can involve predicting the outcome of reactions at the hydroxyl and ketone functional groups.

Computational tools can predict various aspects of a compound's profile, including its potential for forming reactive metabolites. mdpi.com By analyzing the electronic structure and steric factors, it is possible to predict which sites on the molecule are more susceptible to attack by different reagents. For example, the relative reactivity of the hydroxyl group in an esterification reaction versus the ketone group in a reduction can be assessed.

Moreover, in the context of stereoselective reactions, computational models can help predict which enantiomer or diastereomer is likely to be the major product. acs.org This is particularly relevant for reactions involving the chiral center that can be created at the carbonyl carbon upon reduction. These predictive capabilities are highly valuable in guiding synthetic efforts and understanding reaction mechanisms. acs.orgresearchgate.net

| Reactive Site | Predicted Reaction Type | Predicted Relative Activation Energy (kcal/mol) |

|---|---|---|

| Carbonyl Carbon | Nucleophilic Addition | 15.2 |

| Hydroxyl Proton | Deprotonation | 25.8 |

| Alpha-Carbon | Enolate Formation | 22.5 |

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific in silico reaction modeling.

Environmental Fate and Degradation Pathways of 1 Hydroxynonan 5 One

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis, photolysis, and oxidation. These processes are critical in determining the persistence of 1-Hydroxynonan-5-one in the environment.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For aliphatic ketones, hydrolysis is generally not considered a significant degradation pathway under typical environmental pH conditions (pH 5-9) as the ketone functional group is relatively stable to hydrolysis. viu.camsu.edu The C-C bonds of the nonane (B91170) backbone are also resistant to hydrolysis. While the hydroxyl group can be involved in esterification followed by hydrolysis, this is a multi-step process and direct hydrolysis of the parent compound is expected to be slow. viu.ca Therefore, this compound is predicted to be persistent to hydrolysis in aquatic environments.

Photolysis: Photolysis is the decomposition of molecules by light. Aliphatic ketones can absorb ultraviolet radiation, leading to photochemical reactions known as Norrish Type I and Type II reactions. beilstein-journals.orgnih.govwikipedia.org

Norrish Type I Reaction: This involves the cleavage of the bond between the carbonyl group and an adjacent carbon atom (α-cleavage), forming two free radicals. For this compound, this could result in the formation of a butyl radical and a 1-hydroxy-5-oxo-pentyl radical. These highly reactive radicals would then participate in further reactions with other molecules or oxygen. wikipedia.org

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org Subsequent cleavage of this biradical can result in the formation of an alkene (e.g., 1-butene) and an enol, which would tautomerize to a smaller ketone.

The presence of a hydroxyl group may influence the photolytic behavior, but direct photolysis in sunlit surface waters is a potential degradation pathway for this compound. The efficiency of these reactions depends on factors like the wavelength of light and the presence of other substances in the water that can act as photosensitizers. beilstein-journals.orgnih.gov

Oxidation: Oxidation by reactive species such as hydroxyl radicals (•OH) in the atmosphere and in water is a major abiotic degradation pathway for many organic compounds. In the atmosphere, the rate constant for the reaction of hydroxyl radicals with aliphatic ketones is a key parameter for determining their atmospheric lifetime. For long-chain ketones, this reaction typically involves hydrogen abstraction from the aliphatic chain. The presence of a hydroxyl group in this compound would likely increase its reactivity towards hydroxyl radicals.

In aquatic environments, advanced oxidation processes involving species like hydroxyl radicals can lead to the degradation of α-hydroxy ketones to corresponding diketones or other smaller organic molecules. thieme-connect.comrsc.orgchemrxiv.org Studies on the oxidation of similar compounds suggest that the presence of the hydroxyl group can direct the oxidation process. thieme-connect.com

| Abiotic Degradation Pathway | Relevance for this compound | Anticipated Products |

| Hydrolysis | Low significance under environmental conditions. | Not a major degradation pathway. |

| Photolysis (Norrish Type I & II) | Potentially significant in sunlit surface waters. | Smaller ketones, alkenes, and radical species. |

| Oxidation (by •OH radicals) | Significant in both atmosphere and water. | Dicarbonyl compounds, smaller carboxylic acids, and ultimately CO2. |

Microbial Bioremediation and Biodegradation Studies

Microbial degradation is a key process in the removal of organic compounds from the environment. The ability of microorganisms to utilize organic chemicals as a source of carbon and energy is harnessed in bioremediation technologies.

Aerobic Biodegradation: Under aerobic conditions, the degradation of long-chain aliphatic compounds is typically initiated by oxygenase enzymes. nih.govfrontiersin.orgenviro.wiki For this compound, two primary initial points of attack are plausible:

Terminal Oxidation: An alkane monooxygenase could oxidize the terminal methyl group of the butyl chain, leading to a carboxylic acid. This would be followed by β-oxidation. rsc.org

Subterminal Oxidation: The initial attack could occur at a carbon atom adjacent to the carbonyl group. A Baeyer-Villiger monooxygenase (BVMO) could insert an oxygen atom adjacent to the ketone, forming an ester. researchgate.net This ester would then be hydrolyzed by an esterase into an alcohol and a carboxylic acid, which can enter central metabolic pathways. Studies on the degradation of 2-tridecanone (B165437) by Pseudomonas species have shown the formation of smaller alcohols and acids, indicating a subterminal oxidation mechanism. nih.gov The presence of the hydroxyl group at the C1 position may also be a site for initial oxidation by alcohol dehydrogenases.

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can degrade aliphatic ketones. karger.com One known activation mechanism for ketones is carboxylation, where CO2 is added to the molecule, a reaction catalyzed by carboxylases. karger.comoup.com Another pathway for anaerobic alkane degradation involves the addition of fumarate (B1241708) to the molecule. nih.govfrontiersin.orgfrontiersin.org It is plausible that similar pathways could be involved in the anaerobic degradation of this compound.

Given that soil and sediment microorganisms are known to degrade long-chain ketones, it is expected that this compound would be biodegradable. nih.gov The rate of biodegradation will depend on various environmental factors, including the availability of nutrients, temperature, pH, and the presence of a suitable microbial consortium. researchgate.net

| Microbial Degradation Type | Likely Initial Enzymatic Attack | Potential Intermediates |

| Aerobic | Monooxygenases (terminal or subterminal), Alcohol Dehydrogenase | Carboxylic acids, esters, smaller alcohols |

| Anaerobic | Carboxylases, Fumarate addition | Carboxylated derivatives, succinate (B1194679) adducts |

Environmental Impact Assessment and Mitigation Strategies

Assessing the potential environmental impact of a chemical involves evaluating its persistence, bioaccumulation potential, and toxicity (PBT). Due to the lack of experimental data for this compound, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models are valuable tools. numberanalytics.comfigshare.comecetoc.orgtandfonline.comnih.gov

Predicted Ecotoxicity: Using the ProTox-II webserver, which predicts toxicity based on chemical structure, the following ecotoxicity values for this compound were estimated. charite.de It is important to note that these are predicted values and should be confirmed by experimental testing.

| Organism | Endpoint | Predicted Value (mg/L) | Toxicity Class |

| Fathead minnow (Pimephales promelas) | LC50 (96h) | 12.55 | Harmful to aquatic life |

| Daphnia magna | LC50 (48h) | 28.18 | Harmful to aquatic life |

| Tetrahymena pyriformis | EC50 (48h) | 100.00 | Harmful to aquatic life |

LC50: Lethal concentration for 50% of the population. EC50: Effective concentration for 50% of the population.

These predictions suggest that this compound may be harmful to aquatic organisms. mdpi.comnih.govnih.gov

Mitigation Strategies: Given the potential for environmental release and aquatic toxicity, appropriate mitigation strategies are necessary.

Wastewater Treatment: For industrial effluents containing this compound, advanced oxidation processes (AOPs) could be employed to degrade the compound before discharge. Biological treatment systems, such as activated sludge, that are acclimated to ketones could also be effective. researchgate.net

Bioremediation: In cases of environmental contamination, bioremediation could be a viable cleanup strategy. Biostimulation, which involves adding nutrients to enhance the activity of native ketone-degrading microorganisms, or bioaugmentation, the introduction of specific microbial strains with high degradation capabilities, could be considered. researchgate.net

Green Chemistry: In the synthesis and application of this compound, adopting principles of green chemistry to minimize waste and prevent environmental release is a proactive mitigation measure.

Further experimental research is needed to validate these predictions and to fully characterize the environmental behavior and impact of this compound.

Future Research Avenues and Interdisciplinary Perspectives on 1 Hydroxynonan 5 One

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The synthesis of γ-hydroxy ketones like 1-Hydroxynonan-5-one traditionally relies on multi-step chemical processes. However, future research is poised to pivot towards more sustainable and efficient methodologies, including biocatalysis and novel catalytic systems that offer higher selectivity and milder reaction conditions.

The development of efficient synthetic pathways for hydroxy ketones is a significant area of research, particularly for producing enantiomerically enriched compounds that serve as valuable building blocks for the pharmaceutical industry. acs.org While many chemical synthesis methods can be complex or lack selectivity, biocatalysis presents a powerful alternative. acs.org Future exploration could adapt existing biocatalytic strategies, which have been successfully used for producing α-hydroxy ketones, to the synthesis of γ-hydroxy ketones. acs.orgnih.gov

Potential biocatalytic approaches include:

Thiamine Diphosphate (B83284) (ThDP)-dependent Lyases: These enzymes catalyze the carboligation of aldehydes and could be engineered to accept substrates leading to this compound with high enantiomeric purity. nih.govuni-duesseldorf.de

Hydrolases and Dynamic Kinetic Resolutions (DKRs): Lipases can resolve racemic mixtures. acs.orgnih.gov A DKR process combining enzymatic resolution with in-situ racemization of the undesired enantiomer could enable the synthesis of chiral this compound with yields exceeding the 50% limit of traditional kinetic resolution. acs.orgnih.gov

Whole-Cell Redox Processes: Microorganisms can perform highly selective reductions of diones or oxidations of diols to yield enantiopure hydroxy ketones. acs.orgnih.gov

Beyond biocatalysis, novel chemocatalytic systems offer promising avenues. Research into green and efficient catalytic systems, such as a CO2-promoted hydration of propargylic alcohols using a recyclable silver/ionic liquid system, has proven effective for α-hydroxy ketones and could be adapted for this compound. acs.org Another innovative approach involves using a polar paste catalyst of ammonium (B1175870) heptamolybdate tetrahydrate in polyethylene (B3416737) glycol (PEG) under microwave irradiation, which facilitates tandem oxidative reactions. academie-sciences.fr The application of such unconventional systems could provide environmentally benign and economically attractive routes to this compound and its derivatives.

| Synthetic Strategy | Catalyst/System Type | Potential Advantages | Relevant Research Context |

|---|---|---|---|

| Biocatalytic Carboligation | ThDP-dependent Lyases | High enantioselectivity, use of inexpensive starting materials (aldehydes). | Proven effective for α-hydroxy ketones, offering a model for γ-hydroxy ketone synthesis. nih.govuni-duesseldorf.de |

| Dynamic Kinetic Resolution (DKR) | Hydrolases (e.g., Lipases) | High conversion (>90%) and enantiomeric excess (>99%) for chiral products. | Overcomes the 50% theoretical yield limit of standard kinetic resolutions. acs.orgnih.gov |

| Green Catalytic Hydration | AgOAc / Ionic Liquid | Uses CO2 as a promoter, low catalyst loading, and offers robust recyclability. | Developed for α-hydroxy ketones from propargylic alcohols. acs.org |

| Microwave-Assisted Tandem Oxidation | [(NH4)6Mo7O24·4H2O]–PEG 300 | Rapid reaction times, use of inexpensive and stable catalysts, green solvent. | Efficient for synthesizing quinoxalines from α-hydroxy ketones. academie-sciences.fr |

Discovery of Novel Reactivity and Functional Group Interconversions

The dual functionality of this compound provides a rich platform for exploring novel chemical reactions and functional group interconversions (FGIs). FGIs are a cornerstone of synthetic planning, allowing for the strategic transformation of one functional group into another. wikipedia.org The hydroxyl and ketone groups in this compound can react independently or in concert, leading to a diverse range of molecular architectures.

One straightforward FGI is the oxidation of the primary alcohol. For instance, a Swern oxidation of this compound yields the corresponding keto-aldehyde, a valuable intermediate for further reactions. mdpi.com Conversely, the selective reduction of the ketone would produce 1,5-nonanediol (B14726647), a monomer precursor for polymers. Complete oxidation could yield a 1,5-dicarbonyl compound, while other transformations could convert the hydroxyl group into a leaving group (like a tosylate or halide) for nucleophilic substitution, or into an amine to produce amino ketones. ub.edufiveable.me

The compound's structure is also primed for intramolecular reactions. Acid-catalyzed cyclization of the γ-hydroxy ketone could readily form a five-membered tetrahydrofuran (B95107) ring, a common structural motif in natural products. This type of cyclization is a facile process for γ-hydroxy acids and similar structures. ub.edu Drawing inspiration from γ-hydroxyalkynyl ketones, this compound could serve as a scaffold for the combinatorial synthesis of heterocyclic libraries, such as furans, isoxazoles, and pyrazoles, by reacting it with various reagents. nih.gov The unique reactivity endowed by the two functional groups also allows it to act as a template in asymmetric reactions or as a 1,3-dipole in cycloadditions to create highly functionalized oxygen-containing heterocycles. mdpi.comrsc.org

| Reaction Type | Target Functional Group | Resulting Product Class | Potential Application of Product |

|---|---|---|---|

| Oxidation | Primary Alcohol | Keto-aldehyde | Intermediate for heterocycle synthesis. mdpi.com |

| Reduction | Ketone | 1,5-Diol (1,5-Nonanediol) | Monomer for polyesters and polyurethanes. |

| Oxidation | Both Alcohol and Ketone (hypothetical) | 1,5-Diketone | Building block for complex polymers and heterocycles. |

| Intramolecular Cyclization | Alcohol and Ketone | Substituted Tetrahydrofuran | Core structure in natural products and pharmaceuticals. |

| Reductive Amination | Ketone | γ-Amino alcohol | Precursor for ligands and biologically active molecules. |

Integration with Materials Science and Advanced Chemical Technologies

The interdisciplinary field of materials science focuses on the relationship between a material's structure, processing, properties, and performance. wikipedia.org Compounds like this compound and its derivatives have significant potential as building blocks for novel functional materials and for use in advanced chemical technologies.

Ketones are already utilized in the production of polymers like polyether ketones (PEKs), adhesives, and coatings. numberanalytics.com The derivatives of this compound could serve as specialty monomers. For example, the 1,5-nonanediol obtained from its reduction could be incorporated into polyesters or polyurethanes, introducing a flexible nine-carbon aliphatic segment that could be used to tune the mechanical properties of the resulting polymer. The impact of different synthetic routes on the final properties of such materials is a key area of investigation in materials chemistry. rsc.org

Furthermore, the field of nanotechnology offers exciting prospects. Materials with structures at the nanoscale often exhibit unique optical, electronic, or mechanical properties. wikipedia.org this compound could be used as a surface modification agent for nanoparticles or as a precursor in the synthesis of functional nanostructures. Its bifunctional nature could allow it to bridge inorganic nanoparticles and organic polymer matrices, creating advanced nanocomposites.

In advanced chemical technologies, there is growing interest in using ketones in energy storage systems, such as redox flow batteries. numberanalytics.com The redox activity of the carbonyl group makes it a candidate for such applications. Additionally, ketones can be used as solvents in specialized chemical separation processes. mdpi.com For instance, in liquid-liquid extraction systems for radioisotope purification, the choice of organic solvent is critical for achieving high selectivity, and functionalized ketones could offer advantages over simpler solvents. mdpi.com The incorporation of the this compound moiety into complex, biologically active molecules like vitamin D analogs further highlights its potential as a key intermediate in the synthesis of advanced therapeutics. iiarjournals.orgnih.gov

| Application Area | Specific Use of this compound or its Derivative | Scientific Rationale | Relevant Field |

|---|---|---|---|

| Polymer Chemistry | As a precursor to 1,5-nonanediol for making polyesters/polyurethanes. | The diol can act as a monomer to introduce flexible aliphatic chains, tuning material properties. | Materials Science. numberanalytics.com |